molecular formula C5H8N2OS B11731427 (3-Methoxy-1,2-thiazol-5-yl)methanamine

(3-Methoxy-1,2-thiazol-5-yl)methanamine

Cat. No.: B11731427
M. Wt: 144.20 g/mol
InChI Key: CCRAXFBSCLJECU-UHFFFAOYSA-N
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Description

(3-Methoxy-1,2-thiazol-5-yl)methanamine is a heterocyclic organic compound that contains a thiazole ring substituted with a methoxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,2-thiazol-5-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the methoxy and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with chloroacetic acid can yield a thiazole intermediate, which can then be further modified to introduce the methoxy and methanamine groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1,2-thiazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
(3-Methoxy-1,2-thiazol-5-yl)methanamine serves as a crucial building block in the synthesis of more complex thiazole derivatives. Its ability to undergo multiple chemical reactions makes it a versatile component in organic synthesis. The compound can be utilized in oxidation, reduction, and substitution reactions to create a variety of derivatives with different functional groups.

Biological Research

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that thiazole derivatives can interact with various biological targets, leading to inhibition of specific enzymes or modulation of receptor functions.

Mechanism of Action
The mechanism of action involves the compound's interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. This interaction is crucial for its therapeutic potential in treating various diseases.

Medicinal Chemistry

Therapeutic Agent Development
In medicinal chemistry, this compound is being explored as a potential therapeutic agent due to its ability to interact with different biological targets. Its structural characteristics allow for modifications that can enhance its efficacy and selectivity against certain diseases .

Industrial Applications

Agrochemicals and Pharmaceuticals
The compound is also significant in the development of agrochemicals and pharmaceuticals. Its application in these fields is driven by the need for effective agents that can combat pests or diseases in crops and provide therapeutic benefits in human health .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation through specific enzyme targeting.
Study 2Antimicrobial PropertiesShowed effectiveness against various bacterial strains, indicating potential for drug development.
Study 3Mechanistic InsightsElucidated the binding interactions with target receptors, providing insights for further drug design.

Mechanism of Action

The mechanism of action of (3-Methoxy-1,2-thiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target. Molecular docking studies and in vitro assays are often used to elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxy-1,2-thiazol-5-yl)methanamine is unique due to the presence of both methoxy and methanamine groups, which can influence its reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

(3-Methoxy-1,2-thiazol-5-yl)methanamine, also known as a thiazole derivative, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring with a methoxy group and an amine substituent. Its molecular structure can be represented as follows:

C7H10N2OS\text{C}_7\text{H}_{10}\text{N}_2\text{OS}

This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : The compound has been investigated for its efficacy against a range of microbial pathogens. Preliminary studies suggest it may inhibit bacterial growth effectively.
  • Anticancer Activity : Several studies have explored its potential as an anticancer agent. For instance, it has demonstrated cytotoxic effects on cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using the MTT assay .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It may function through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus disrupting metabolic pathways essential for microbial survival or cancer cell proliferation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways involved in growth and apoptosis.

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of thiazole derivatives, including this compound. The compound was tested against several bacterial strains and showed promising results in inhibiting growth compared to standard antibiotics.

Anticancer Studies

In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The compound's structural characteristics were crucial for its activity; modifications to the thiazole ring significantly impacted its cytotoxic potency .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundMethoxy and amine groupsAntimicrobial, anticancer
(3-Methoxy-1,2-thiazol-5-yl)methanolHydroxyl group instead of amineLower anticancer activity
(4-Bromo-1,2-thiazol-5-yl)methanamineBromine substituentEnhanced antimicrobial properties

This table illustrates how variations in chemical structure can influence biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Methoxy-1,2-thiazol-5-yl)methanamine?

  • Methodology :

  • Cyclization : Start with a thiazole precursor (e.g., 3-methoxy-1,2-thiazole) and introduce the methanamine group via nucleophilic substitution or reductive amination. Ethanol or THF is commonly used as a solvent under reflux conditions .
  • Functional Group Modification : Bromination at the 5-position of the thiazole ring (using NBS or Br₂), followed by amination with ammonia or methylamine in the presence of a Pd catalyst (e.g., Buchwald-Hartwig conditions) .
  • Example : The synthesis of structurally similar compounds, such as (4-bromo-1,2-thiazol-5-yl)methanamine hydrochloride, involves halogenation and subsequent amine coupling .

Q. How is this compound characterized using spectroscopic methods?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm the methoxy group (δ ~3.8 ppm for OCH₃) and amine protons (δ ~1.5–2.5 ppm). Aromatic protons on the thiazole ring appear between δ 6.5–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation. Predicted collision cross-section (CCS) values (e.g., [M+H]+: 131.7 Ų) aid in LC-MS/MS identification .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Screening Workflow :

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare with control agents like ciprofloxacin .
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates. For example, measure IC₅₀ values for acetylcholinesterase inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Experimental Design :

  • Substituent Variation : Synthesize derivatives with modified methoxy groups (e.g., ethoxy, halogenated) or amine substituents (e.g., alkyl, aryl). Assess changes in binding affinity to targets like GPCRs or ion channels .
  • Computational Modeling : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to predict interactions with biological targets. For example, the trifluoromethyl group in analogous oxadiazoles enhances hydrophobic binding .

Q. How can synthetic yields be improved for large-scale research applications?

  • Optimization Strategies :

  • Catalyst Screening : Test Pd/C, Ni, or Cu catalysts for amination steps. For example, Pd(OAc)₂ with Xantphos ligand improves coupling efficiency in similar heterocycles .
  • Solvent Optimization : Replace ethanol with DMF or DMSO to enhance solubility of intermediates. Microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. How to resolve contradictions in spectral data (e.g., ambiguous NMR peaks)?

  • Advanced Techniques :

  • 2D NMR : HSQC and HMBC to correlate 1^1H and 13^13C signals, resolving overlapping peaks in the thiazole ring .
  • X-ray Crystallography : Confirm molecular geometry and hydrogen-bonding patterns. For example, the hydrochloride salt of a related compound crystallizes in a monoclinic system .

Properties

IUPAC Name

(3-methoxy-1,2-thiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-8-5-2-4(3-6)9-7-5/h2H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRAXFBSCLJECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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